![molecular formula C15H18N2O2S B7052804 3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B7052804.png)
3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Amide Formation: The final step involves the formation of the amide bond between the quinoline derivative and the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core or the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide
- 3-ethylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide
- 3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]pentanamide
Uniqueness
3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake .
Properties
IUPAC Name |
3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10(20-2)7-14(18)16-9-11-8-15(19)17-13-6-4-3-5-12(11)13/h3-6,8,10H,7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQFJAKLFFVLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC(=O)NC2=CC=CC=C21)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7052721.png)

![5-oxo-1-pentan-3-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7052731.png)
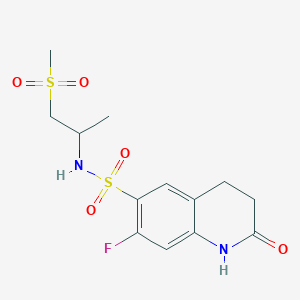
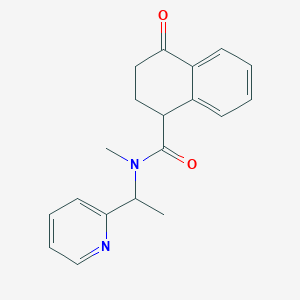
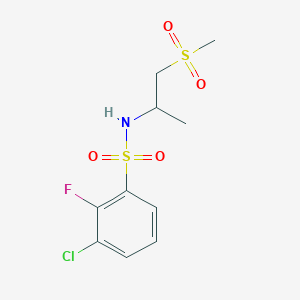
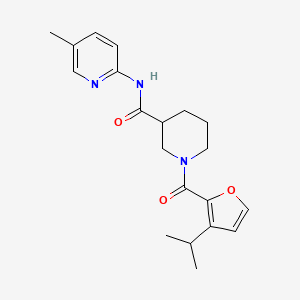
![[4-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7052773.png)
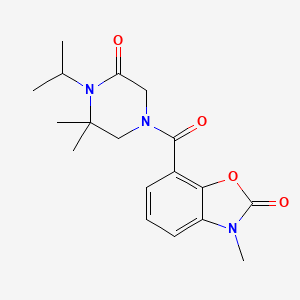
![N-(5-methylpyridin-2-yl)-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]piperidine-4-carboxamide](/img/structure/B7052786.png)
![2-(2-chlorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7052796.png)
![2-cyclopropylsulfonyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7052808.png)
![3-(acetamidomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7052816.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B7052824.png)
